Chain-Length Biosynthetic Partitioning: ELOVL4-Dependent C36-CoA Synthesis Versus ELOVL2-Terminated C26-CoA Synthesis
In vertebrate systems, the biosynthesis of VLC-PUFAs is partitioned between two elongase enzymes with distinct chain-length termination points. ELOVL2 catalyzes elongation up to C26, whereas ELOVL4 is uniquely required for the synthesis of longer VLC-PUFAs including polyenes up to C36 [1]. C36:4-CoA cannot be produced by ELOVL2-expressing systems, making it a functional marker and substrate specific to ELOVL4 activity [1].
| Evidence Dimension | Chain-length capacity of elongase enzymes for VLC-PUFA-CoA synthesis |
|---|---|
| Target Compound Data | C36:4-CoA (36 carbons) - requires ELOVL4 for biosynthesis |
| Comparator Or Baseline | C26:4-CoA and shorter VLC-PUFA-CoAs - can be synthesized by ELOVL2 |
| Quantified Difference | ELOVL2 produces VLC-PUFAs up to C26; ELOVL4 produces VLC-PUFAs up to C36 (difference of ≥10 carbon atoms in maximal product length) |
| Conditions | Functional analysis of fish Elovl proteins expressed in yeast; in vivo VLC-PUFA profiling in vertebrate tissues |
Why This Matters
Researchers studying ELOVL4-specific elongation activity or ELOVL4-deficient disease models require the authentic C36:4-CoA substrate, as C26-CoA analogs cannot interrogate the C28→C36 elongation steps.
- [1] CORDIS. Biosynthesis of very long-chain fatty acids in fish: Molecular and biochemical basis and implications in aquaculture. Final Report Summary - LONGFA. European Commission, 2024. View Source
